Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-
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Overview
Description
1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a quinazolinone core with an imidazo ring, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of anthranilamide (2-aminobenzamide) and 4-chlorobenzaldehyde in the presence of a catalyst such as acetic acid . The reaction is carried out in an aqueous medium at room temperature, making it an environmentally friendly approach.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo. For example, halogenation with chlorine or bromine can introduce additional halogen atoms into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its potential use in the development of new materials with unique optical properties is being explored.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one include other quinazolinone derivatives such as:
2-(2′-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its use as a fluorescent probe.
4,6,7-Trisubstituted quinazoline derivatives: Studied for their antitumor activities.
Thiazoloquinazoline derivatives: Evaluated for their antifungal and antioxidant properties.
What sets 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one apart is its unique imidazo ring fused to the quinazolinone core, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
60420-43-1 |
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Molecular Formula |
C16H12ClN3O |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C16H12ClN3O/c17-11-5-7-12(8-6-11)19-9-10-20-15(21)13-3-1-2-4-14(13)18-16(19)20/h1-8H,9-10H2 |
InChI Key |
WRVOROAONCSBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N1C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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